Melting Point Depression Relative to 9-(4-Methylphenyl)-9H-fluorene Enables Easier Processing
9-(2,6-Dimethylphenyl)-9H-fluorene exhibits a melting point of 85 °C (measured in ligroine), which is 53 °C lower than that of its regioisomer 9-(4-methylphenyl)-9H-fluorene (138.06 °C) [1]. This substantial melting point depression is attributable to the disruption of molecular packing by the two ortho-methyl groups, which prevent efficient crystal lattice stabilization achievable with a single para-substituent.
| Evidence Dimension | Melting point (thermal processability indicator) |
|---|---|
| Target Compound Data | 85 °C (from ligroine) |
| Comparator Or Baseline | 9-(4-Methylphenyl)-9H-fluorene (CAS 18153-43-0): 138.06 °C |
| Quantified Difference | ΔTm = -53 °C (target melts 53 °C lower) |
| Conditions | Target: crystallized from ligroine (CAS 8032-32-4); comparator: mean or weighted melting point |
Why This Matters
A lower melting point reduces the temperature requirements for melt-processing, vacuum sublimation purification, and hot-melt formulation in device fabrication, offering practical procurement advantages for labs that prioritize processability over high thermal stability.
- [1] ChemSpider (via legacy.chemspider.com). 9-(4-Methylphenyl)-9H-fluorene. Melting Pt (deg C): 138.06 (Mean or Weighted MP). View Source
